Welcome to the BenchChem Online Store!
molecular formula C20H21N3O3 B8586827 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

Cat. No. B8586827
M. Wt: 351.4 g/mol
InChI Key: FPEOJLTTWVNZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126952B2

Procedure details

Under a nitrogen atmosphere, 2.82 g (12.5 mmol) of tris(dibenzylideneacetone)dipalladium-(0) and 5.41 g (15.1 mmol) of 2-(dicyclohexylphosphino)biphenyl were dissolved in 1.5 l of toluene, and 269.0 ml (3.1 mol) of morpholine and 213.0 g (0.62 mol) of 7-bromo-4-(4-methoxybenzyloxy)quinazoline [dissolved in 2 l of toluene] were added successively. 73.0 g (0.8 mol) of sodium tert-butoxide were subsequently added in portions, and the mixture was stirred. Conventional work-up gave 178 g of 4-(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline; HPLC/MS (M+H)+=350 as oil [crude product; was reacted further directly].
[Compound]
Name
tris(dibenzylideneacetone)dipalladium-(0)
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
catalyst
Reaction Step One
Quantity
269 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[C:8]1[CH:17]=[C:16]2[C:11]([C:12]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=3)=[N:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[CH3:27][O:26][C:23]1[CH:22]=[CH:21][C:20]([CH2:19][O:18][C:12]2[C:11]3[C:16](=[CH:17][C:8]([N:1]4[CH2:6][CH2:5][O:4][CH2:3][CH2:2]4)=[CH:9][CH:10]=3)[N:15]=[CH:14][N:13]=2)=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
tris(dibenzylideneacetone)dipalladium-(0)
Quantity
2.82 g
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5.41 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Step Two
Name
Quantity
269 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 L
Type
reactant
Smiles
BrC1=CC=C2C(=NC=NC2=C1)OCC1=CC=C(C=C1)OC
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COC2=NC=NC3=CC(=CC=C23)N2CCOCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.